molecular formula C15H19Cl2NO4 B8233337 (R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid

(R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid

Cat. No.: B8233337
M. Wt: 348.2 g/mol
InChI Key: UPDKBFWCUGGEEZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a dichlorophenyl moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-amino-4-(2,5-dichlorophenyl)butanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain pure ®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid.

Industrial Production Methods

Industrial production methods for ®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.

Major Products Formed

    Hydrolysis: ®-3-amino-4-(2,5-dichlorophenyl)butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The dichlorophenyl moiety can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid
  • ®-3-amino-4-(2,5-dichlorophenyl)butanoic acid
  • ®-3-(Boc-amino)-4-phenylbutanoic acid

Uniqueness

®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both Boc-protected amino and dichlorophenyl groups. These features make it a valuable intermediate in asymmetric synthesis and the development of chiral drugs.

Properties

IUPAC Name

(3R)-4-(2,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDKBFWCUGGEEZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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